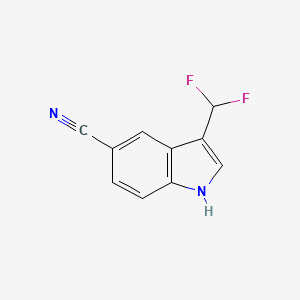![molecular formula C15H17ClN4O6 B12071481 [3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)
[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine: is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine typically involves the protection of hydroxyl groups on the ribofuranosyl moiety, followed by the introduction of the chloropurine base. Common steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of the ribofuranosyl moiety are protected using acetyl groups.
Methylation: The 2’ hydroxyl group is methylated to form the 2’-O-methyl derivative.
Glycosylation: The protected ribofuranosyl moiety is then coupled with 6-chloropurine under glycosylation conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions could potentially modify the chloropurine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the purine base.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the chloropurine moiety.
Substitution: Substituted purine derivatives where the chlorine atom is replaced by another group.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and potential modifications.
Biology:
- Investigated for its incorporation into nucleic acids and its effects on biological processes.
Medicine:
- Potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
- Studied as a potential therapeutic agent in various diseases.
Industry:
- Used in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 9-(3’,5’-Di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
6-Chloropurine: A simpler analog without the ribofuranosyl moiety.
2’-O-Methyladenosine: A nucleoside analog with a similar ribofuranosyl modification but different base.
3’,5’-Di-O-acetyladenosine: Another nucleoside analog with acetyl protection on the ribofuranosyl moiety.
Uniqueness:
- The combination of the 6-chloropurine base with the 3’,5’-Di-O-acetyl and 2’-O-methyl modifications makes this compound unique.
- Its specific structure may confer unique biological properties and reactivity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C15H17ClN4O6 |
|---|---|
Poids moléculaire |
384.77 g/mol |
Nom IUPAC |
[3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3 |
Clé InChI |
DXZAADAYDVJBOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)





![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)




![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)

![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
